An In-depth Technical Guide to the Structural Properties of (R)-(+)-1,2-Bis(diphenylphosphino)propane, ((R)-PROPHOS)
An In-depth Technical Guide to the Structural Properties of (R)-(+)-1,2-Bis(diphenylphosphino)propane, ((R)-PROPHOS)
Introduction
(R)-(+)-1,2-Bis(diphenylphosphino)propane, commonly known in the scientific community by its trade name (R)-PROPHOS, is a chiral diphosphine ligand of significant interest in the fields of synthetic chemistry and drug development.[1] Its robust molecular architecture, characterized by a C2-symmetric backbone and two diphenylphosphino moieties, makes it a cornerstone ligand in asymmetric catalysis. The precise spatial arrangement of its phosphorus atoms allows for the formation of stable, well-defined complexes with transition metals, creating a chiral environment that can induce high stereoselectivity in a wide array of chemical transformations. This guide provides a comprehensive overview of the core structural properties of (R)-PROPHOS, offering field-proven insights for researchers and drug development professionals aiming to leverage its catalytic potential.
Chemical Identity and Physicochemical Characteristics
A precise understanding of a ligand's fundamental properties is paramount for its effective application. (R)-PROPHOS is a white to off-white crystalline solid under standard conditions.[1] Key identifying information and its primary physicochemical properties are summarized below for ease of reference.
| Property | Value | Source(s) |
| Synonym | (R)-PROPHOS | [2] |
| CAS Number | 67884-32-6 | [1] |
| Molecular Formula | C₂₇H₂₆P₂ | [1] |
| Molecular Weight | 412.44 g/mol | [2] |
| Melting Point | 69-73 °C (lit.) | [1][2] |
| Appearance | White to off-white crystalline solid | [1] |
| Optical Activity | [α]²⁰/D +184° to +186° (c=1 in acetone) | [1] |
Molecular Structure and Stereochemistry
The efficacy of (R)-PROPHOS as a chiral ligand is a direct consequence of its unique three-dimensional structure. The molecule consists of a propane backbone with two diphenylphosphino groups attached to the first and second carbon atoms.
Key Structural Features:
-
Chiral Center: The defining feature is the stereocenter at the C2 position of the propane backbone, which bears a methyl group. The "(R)" designation in its name refers to the absolute configuration at this carbon, as determined by the Cahn-Ingold-Prelog priority rules.
-
Bidentate Nature: The two phosphorus atoms act as Lewis bases, enabling the molecule to chelate to a metal center in a bidentate fashion. This chelation forms a stable five-membered ring, a favored conformation in coordination chemistry.
-
Phenyl Groups: Four phenyl groups are attached to the phosphorus atoms. Their steric bulk and electronic properties are critical in creating the specific chiral pocket around the coordinated metal, which is the basis for enantioselective catalysis.
Below is a two-dimensional representation of the (R)-PROPHOS structure.
Caption: 2D structure of (R)-(+)-1,2-Bis(diphenylphosphino)propane ((R)-PROPHOS).
X-ray Crystallography Insights
Spectroscopic Characterization
Spectroscopic techniques are essential for verifying the identity, purity, and structural integrity of (R)-PROPHOS.
³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy
³¹P NMR is the most direct and informative method for characterizing phosphine ligands.[8] The ³¹P nucleus has 100% natural abundance and a high gyromagnetic ratio, providing excellent sensitivity and sharp signals.[9]
-
Expected Spectrum: For (R)-PROPHOS, the two phosphorus atoms are chemically inequivalent due to the chiral center. Therefore, one would expect to see two distinct signals in the proton-decoupled ³¹P NMR spectrum. These signals would likely appear as doublets due to P-P coupling through the two-bond carbon backbone (²J(P,P)).
-
Causality: The chemical shift of each phosphorus nucleus is highly sensitive to its electronic environment. Coordination to a metal center causes a significant downfield shift, and the magnitude of this shift provides valuable information about the nature of the metal-ligand bond.
¹H and ¹³C NMR Spectroscopy
¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.
-
¹H NMR: The spectrum would be complex, with overlapping multiplets in the aromatic region (typically 7.0-8.0 ppm) corresponding to the twenty protons of the four phenyl groups. The aliphatic region would show distinct signals for the methyl (CH₃), methylene (CH₂), and methine (CH) protons of the propane backbone. P-H coupling would further split these signals, providing connectivity information.
-
¹³C NMR: The proton-decoupled ¹³C NMR spectrum would show distinct resonances for the three carbons of the propane backbone and for the ipso-, ortho-, meta-, and para-carbons of the phenyl groups. The signals for the carbons bonded to phosphorus, as well as those in close proximity, will appear as doublets or more complex multiplets due to C-P coupling.
Handling, Storage, and Safety
As a senior scientist, ensuring the integrity of reagents and the safety of personnel is paramount. (R)-PROPHOS is an air-sensitive solid and requires specific handling procedures to prevent degradation.[1]
-
Air Sensitivity: The phosphorus(III) centers are susceptible to oxidation by atmospheric oxygen to form the corresponding phosphine oxides. This oxidation compromises the ligand's ability to coordinate to metals and destroys its catalytic activity.
-
Hazard Profile: The compound is classified as an irritant, causing skin, eye, and respiratory irritation.[2]
Experimental Protocol: Handling and Storage
-
Inert Atmosphere: All manipulations, including weighing and transfer, should be conducted under an inert atmosphere (e.g., nitrogen or argon), preferably within a glovebox.[10] If a glovebox is unavailable, standard Schlenk techniques should be employed.
-
Storage: The compound should be stored in a tightly sealed container, such as a Sure/Seal™ bottle, in a cool, dry place away from light.[11][12][13] The container headspace should be flushed with an inert gas before sealing.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves, when handling the compound.[2] Use a dust mask or work in a well-ventilated area to avoid inhaling the powder.[2]
Application in Asymmetric Catalysis: A Conceptual Workflow
The primary application of (R)-PROPHOS is as a chiral ligand in transition metal-catalyzed asymmetric synthesis. The general workflow involves the in situ preparation of a chiral catalyst from a metal precursor and the ligand.
Caption: General workflow for using (R)-PROPHOS in asymmetric catalysis.
Trustworthiness through Self-Validation: In any catalytic experiment, the stereochemical outcome serves as a validation of the catalyst's integrity. A loss in enantiomeric excess compared to literature precedents often indicates ligand degradation (oxidation) or the presence of impurities. Therefore, careful handling is not just a safety measure but a critical parameter for experimental reproducibility.
Measurement of Optical Activity
The specific rotation is a defining physical property that confirms the enantiopurity of the ligand.
Experimental Protocol: Measuring Specific Rotation
-
Sample Preparation: Accurately weigh a sample of (R)-PROPHOS and dissolve it in a precise volume of a suitable solvent (e.g., acetone, as cited) to achieve a known concentration (e.g., c = 1 g/100 mL).[14]
-
Instrumentation: Use a polarimeter equipped with a sodium D-line lamp (589 nm).[15] Ensure the instrument is properly calibrated.
-
Measurement: Fill a sample cell of a known path length (typically 1 decimeter) with the solution. Measure the observed rotation (α) at a controlled temperature (e.g., 20°C).[15]
-
Calculation: Calculate the specific rotation [α] using the formula: [α] = α / (c * l) where α is the observed rotation, c is the concentration in g/mL, and l is the path length in decimeters.[14][16]
Causality: The interaction of plane-polarized light with a chiral molecule causes the plane of light to rotate. The direction and magnitude of this rotation are unique to the molecule's three-dimensional structure. A value consistent with the literature confirms that the sample is the correct enantiomer and is enantiomerically pure.[15]
Conclusion
(R)-(+)-1,2-Bis(diphenylphosphino)propane is a powerful and versatile chiral ligand whose structural properties are intricately linked to its function in asymmetric catalysis. Its well-defined stereocenter, bidentate chelating ability, and the steric and electronic influence of its phenyl groups collectively create a highly effective chiral environment for stereoselective synthesis. A thorough understanding of its chemical identity, structural characteristics, and proper handling requirements is essential for any researcher seeking to unlock its full potential in the development of novel chemical entities and pharmaceutical agents.
References
-
Quantitative ³¹P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. (n.d.). MDPI. Retrieved February 6, 2026, from [Link]
-
31 Phosphorus NMR. (n.d.). University of Warwick. Retrieved February 6, 2026, from [Link]
-
P-31 NMR Data for Protonated Trialkyl Phosphines. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]
-
Phosphorus-31 nuclear magnetic resonance spectral assignments of phosphorus compounds in soil NaOH–EDTA extracts. (n.d.). SciSpace. Retrieved February 6, 2026, from [Link]
-
Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. (n.d.). Oxford Instruments. Retrieved February 6, 2026, from [Link]
-
IV. NMR Spectra. (n.d.). The Royal Society of Chemistry. Retrieved February 6, 2026, from [Link]
-
Representation of the X‐ray crystal structure of (R,Sp,Rphos)‐3... (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]
-
Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014, February 22). University of Pittsburgh, Wipf Group. Retrieved February 6, 2026, from [Link]
-
Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkylation. (n.d.). PubMed Central. Retrieved February 6, 2026, from [Link]
-
Specific Rotation. (n.d.). Chemistry Steps. Retrieved February 6, 2026, from [Link]
-
Optical Rotation, Optical Activity, and Specific Rotation. (2017, February 7). Master Organic Chemistry. Retrieved February 6, 2026, from [Link]
-
Synthesis, X-ray crystallography, spectroscopic characterizations, and density functional theory of the chloride-bound five-coordinate high-spin Iron(II) “Picket Fence” porphyrin complex. (2025, July 13). Frontiers. Retrieved February 6, 2026, from [Link]
-
Determining Crystal Thickness by Measuring Optical Rotation in Chiral Crystals. (n.d.). Knowledge Box. Retrieved February 6, 2026, from [Link]
-
how to deal with an air sensitive solid? (2015, November 17). Reddit. Retrieved February 6, 2026, from [Link]
-
Synthesis, Characterization, and X-ray Crystallography, of the First Cyclohexadienyl Trifluoromethyl Metal Complex (η5-C6H7)Fe(CO)2CF3. (n.d.). MDPI. Retrieved February 6, 2026, from [Link]
-
Synthesis, X-ray crystallography, spectroscopic characterizations, and density functional theory of the chloride-bound five-coordinate high-spin Iron(II) “Picket Fence” porphyrin complex. (2025, July 14). PubMed Central. Retrieved February 6, 2026, from [Link]
-
Specific Rotation and Observed Rotation Calculations in Optical Activity. (2017, November 21). YouTube. Retrieved February 6, 2026, from [Link]
-
Storage of air and temperature sensitive reagents. (2023, November 4). Chemistry Stack Exchange. Retrieved February 6, 2026, from [Link]
-
X-ray diffraction studies of Cu (II), Co (II), Fe (II) complexes with (RS). (n.d.). JOCPR. Retrieved February 6, 2026, from [Link]
-
Handling air-sensitive reagents AL-134. (n.d.). MilliporeSigma. Retrieved February 6, 2026, from [Link]
-
1,3-Bis(diphenylphosphino)propane. (n.d.). SpectraBase. Retrieved February 6, 2026, from [Link]
Sources
- 1. strem.com [strem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Synthesis, X-ray crystallography, spectroscopic characterizations, and density functional theory of the chloride-bound five-coordinate high-spin Iron(II) “Picket Fence” porphyrin complex [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, X-ray crystallography, spectroscopic characterizations, and density functional theory of the chloride-bound five-coordinate high-spin Iron(II) “Picket Fence” porphyrin complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
- 8. nmr.oxinst.com [nmr.oxinst.com]
- 9. mdpi.com [mdpi.com]
- 10. reddit.com [reddit.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. ehs.umich.edu [ehs.umich.edu]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Specific Rotation - Chemistry Steps [chemistrysteps.com]
- 16. m.youtube.com [m.youtube.com]
